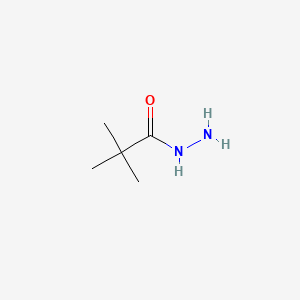

2,2-Dimethylpropionic acid hydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARJXUPBZNUYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80337861 | |

| Record name | PIVALIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42826-42-6 | |

| Record name | 2,2-Dimethylpropanoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42826-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PIVALIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80337861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2,2-dimethyl-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethylpropionic Acid Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpropionic acid hydrazide, also known as pivalic acid hydrazide or pivalohydrazide, is a versatile organic compound with significant applications in organic synthesis, serving as a crucial building block for a variety of heterocyclic compounds.[1] Its unique structural feature, a bulky tert-butyl group, imparts considerable steric hindrance which can influence its reactivity and offer advantages in controlling the outcome of chemical reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and derivatization, and a summary of the known biological activities of its related chemical classes.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][3] It is soluble in polar solvents such as water and alcohols.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C5H12N2O | [1][4][5] |

| Molecular Weight | 116.16 g/mol | [4][5] |

| CAS Number | 42826-42-6 | [1][4][5] |

| Appearance | White to off-white crystalline solid | [1][3] |

| Melting Point | 65-67 °C | [3] |

| Boiling Point | 95-110 °C | [3] |

| Solubility | Soluble in water and alcohols | [1][6] |

| InChI Key | OARJXUPBZNUYBG-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(C)(C)C(=O)NN | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and two important classes of its derivatives, N'-arylidenepivalohydrazides (acylhydrazones) and 5-tert-butyl-1,3,4-oxadiazoles, are provided below.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the reaction of pivaloyl chloride with hydrazine hydrate.

Materials:

-

Pivaloyl chloride

-

Hydrazine hydrate

-

Sodium hydroxide

-

Water

-

Toluene

-

Isopropyl ether

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium hydroxide in water.

-

Cool the solution in an ice bath and add hydrazine hydrate.

-

Slowly add pivaloyl chloride to the cooled solution while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Extract the aqueous layer with toluene.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain a crude product.

-

Recrystallize the crude product from isopropyl ether to yield pure this compound.

Synthesis of N'-Arylidenepivalohydrazides (Acylhydrazones)

Acylhydrazones are readily synthesized by the condensation of this compound with various aromatic aldehydes.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the substituted aromatic aldehyde to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the N'-arylidenepivalohydrazide.

Synthesis of 5-tert-Butyl-1,3,4-oxadiazole-2(3H)-thione

1,3,4-Oxadiazole derivatives can be synthesized from this compound through cyclization with carbon disulfide.

Materials:

-

This compound

-

Carbon disulfide

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid

Procedure:

-

Dissolve potassium hydroxide in ethanol in a round-bottom flask.

-

Add this compound to the solution and stir until it dissolves.

-

Slowly add carbon disulfide to the mixture at room temperature.

-

Reflux the reaction mixture for 8-10 hours.

-

After cooling, pour the reaction mixture into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 5-tert-butyl-1,3,4-oxadiazole-2(3H)-thione.[7]

References

- 1. CAS 42826-42-6: 2,2-Dimethylpropanoic acid hydrazide [cymitquimica.com]

- 2. This compound | 42826-42-6 | Benchchem [benchchem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Pivalic acid hydrazide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to Pivalic Acid Hydrazide: Structure and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pivalic acid hydrazide, a key organic intermediate, possesses a unique structural arrangement dominated by the sterically demanding tert-butyl group. This guide provides a comprehensive overview of its molecular structure, including spectroscopic and physical properties, and delves into its reactivity, with a particular focus on its utility in the synthesis of heterocyclic compounds. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a discussion of its applications in medicinal chemistry and materials science.

Structure and Properties of Pivalic Acid Hydrazide

Pivalic acid hydrazide, also known as 2,2-dimethylpropanoic hydrazide, is a white solid at room temperature.[1] Its molecular structure is characterized by a bulky tert-butyl group attached to the carbonyl carbon of the hydrazide moiety. This steric hindrance significantly influences its physical properties and chemical reactivity.

Molecular Structure

The fundamental structural details of pivalic acid hydrazide are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | 2,2-Dimethylpropanoic hydrazide | |

| CAS Number | 42826-42-6 | [2][3] |

| Molecular Formula | C₅H₁₂N₂O | [2] |

| Molecular Weight | 116.16 g/mol | [2] |

| SMILES String | CC(C)(C)C(=O)NN | [2] |

| InChI Key | OARJXUPBZNUYBG-UHFFFAOYSA-N | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of pivalic acid hydrazide.

Table 1: Spectroscopic Data for Pivalic Acid Hydrazide

| Spectrum Type | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.19 (s, 9H, -C(CH₃)₃), 4.40-4.85 (br, 3H, -NHNH₂) | [1] |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 27.4 (-C(CH₃)₃), 38.1 (-C(CH₃)₃), 179.3 (C=O) | [1] |

| FT-IR (NaCl) | 3471, 3327 cm⁻¹ (N-H stretching), 2968 cm⁻¹ (C-H stretching), 1660 cm⁻¹ (C=O stretching) | [1] |

| Mass Spectrum (m/z) | 117 ([M+1]⁺) | [1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of Pivalic Acid Hydrazide

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | 67.1-69.2 °C | [1] |

| Elemental Analysis | Calculated: C, 51.70%; H, 10.41%; N, 24.12%. Found: C, 51.62%; H, 10.78%; N, 24.22% | [1] |

Reactivity of Pivalic Acid Hydrazide

The reactivity of pivalic acid hydrazide is centered around the nucleophilic character of the terminal amino group (-NH₂) and the potential for condensation reactions involving the hydrazide functionality. The steric bulk of the tert-butyl group can influence reaction rates and, in some cases, the regioselectivity of reactions.

Acylation

The terminal amino group of pivalic acid hydrazide can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides. This reaction is a common method for the synthesis of N,N'-diacylhydrazines.

Condensation Reactions with Carbonyl Compounds

Pivalic acid hydrazide undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. This reaction is fundamental in various synthetic transformations and is often the first step in the synthesis of certain heterocyclic compounds. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration.

Caption: General workflow for hydrazone formation from pivalic acid hydrazide.

Synthesis of Heterocycles

Pivalic acid hydrazide is a valuable building block for the synthesis of various heterocyclic compounds, most notably 1,3,4-oxadiazoles.

The cyclization of N,N'-diacylhydrazines, derived from the acylation of pivalic acid hydrazide, is a common route to 2,5-disubstituted 1,3,4-oxadiazoles. Dehydrating agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid are typically employed to facilitate the cyclization.[4] Yields for such reactions can range from moderate to excellent, depending on the specific substrates and reaction conditions.[5]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pivalic acid hydrazide AldrichCPR | 42826-42-6 [sigmaaldrich.com]

- 3. Pivalic acid hydrazide AldrichCPR | 42826-42-6 [sigmaaldrich.com]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]

The Pivotal Role of Steric Hindrance: An In-depth Technical Guide to Pivaloyl Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of organic synthesis and medicinal chemistry, the subtle interplay of electronic and steric effects governs the outcome of chemical reactions and the biological activity of molecules. Among the various functional groups utilized to exert steric control, the pivaloyl group, with its bulky tert-butyl moiety, stands out as a powerful tool. When incorporated into a hydrazide scaffold, forming pivaloyl hydrazide, this steric influence is strategically positioned to direct chemical transformations and modulate molecular interactions. This technical guide provides a comprehensive overview of the steric hindrance effects of pivaloyl hydrazide, offering insights into its synthesis, conformational behavior, and applications in stereoselective reactions and drug design.

The Impact of Steric Bulk on the Synthesis of Pivaloyl Hydrazide

The inherent steric bulk of the pivaloyl group plays a decisive role even in the synthesis of pivaloyl hydrazide itself. The reaction of an acyl chloride with hydrazine can potentially lead to both mono- and di-acylated products. However, the significant steric hindrance imposed by the tert-butyl group in pivaloyl chloride strongly disfavors the formation of the 1,2-dipivaloylhydrazine. This steric control allows for a more selective synthesis of the desired mono-acylated pivaloyl hydrazide, a feature less pronounced with less bulky acyl chlorides.

For instance, the reaction of pivaloyl chloride with hydrazine in water proceeds efficiently to give a 4:1 ratio of pivaloyl hydrazide to the diacylated byproduct.[1] This selectivity is a direct consequence of the steric hindrance around the carbonyl group of pivaloyl chloride and the already substituted nitrogen of the initially formed pivaloyl hydrazide, which impedes a second acylation. In contrast, reactions with less sterically demanding acyl chlorides, such as those derived from low molecular weight aliphatic acids, often yield significant amounts of the diacylation product, complicating purification and reducing the yield of the desired mono-acyl hydrazide.[1]

Conformational Aspects and Steric Shielding

The tert-butyl group of pivaloyl hydrazide significantly influences the conformational preferences of its derivatives, particularly pivaloyl hydrazones. The rotational barrier around the N-N and N-C bonds can be substantial, leading to distinct and often stable conformers. This conformational rigidity is a key factor in the transmission of stereochemical information in asymmetric reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable tools for elucidating the conformational behavior of pivaloyl hydrazide derivatives. For example, studies on N-pivaloyl-L-prolyl-N-methyl-N'-isopropyl-L-alaninamide have shown that the pivaloyl group can enforce a specific cis-amide bond geometry, leading to a folded conformation stabilized by intramolecular hydrogen bonds.[2] This demonstrates the profound impact of the pivaloyl group's steric demand on the overall molecular architecture. In hydrazones, the E/Z configuration around the C=N bond and the syn/anti conformation around the N-N bond are influenced by the steric bulk of the pivaloyl group, often favoring the less sterically congested arrangement.

The bulky nature of the pivaloyl group also provides a significant steric shield, effectively blocking one face of a reactive functional group, such as a C=N bond in a hydrazone. This facial shielding is the cornerstone of its application as a chiral auxiliary, directing the approach of incoming reagents to the less hindered face and thereby controlling the stereochemical outcome of the reaction.

Applications in Asymmetric Synthesis

The steric hindrance of pivaloyl hydrazide and its derivatives is elegantly exploited in asymmetric synthesis to control the formation of chiral centers. When a prochiral aldehyde or ketone is condensed with a chiral hydrazide, the resulting chiral hydrazone can undergo diastereoselective reactions, with the stereochemical outcome dictated by the steric influence of the chiral auxiliary. While specific examples detailing the use of chiral pivaloyl hydrazides are not abundant in the reviewed literature, the principle is well-established for other bulky acyl hydrazides.

The pivaloyl group can also be used as a protecting group on a chiral hydrazone to enhance the diastereoselectivity of subsequent reactions. For example, in the Mn-mediated radical addition to β-benzyloxy hydrazones, a pivaloate ester derivative of the hydrazone was found to be a more effective acceptor compared to derivatives with less bulky silyl or benzyl ethers, leading to the formation of a single diastereomer.[3] This highlights the critical role of the pivaloyl group's steric bulk in creating a well-defined stereochemical environment that directs the approach of the incoming radical.

Steric Hindrance in Drug Design and Medicinal Chemistry

In the realm of drug design, steric hindrance is a critical parameter in modulating the affinity and selectivity of a ligand for its biological target. The introduction of bulky groups like the pivaloyl moiety can serve several purposes:

-

Probing Binding Pockets: The steric bulk can be used to explore the topology of a receptor's binding site. A significant loss of affinity upon introduction of a pivaloyl group may indicate a sterically constrained binding pocket.

-

Enhancing Selectivity: By introducing steric clashes with off-target receptors, the pivaloyl group can enhance the selectivity of a drug candidate.

-

Improving Metabolic Stability: The bulky tert-butyl group can shield metabolically labile sites from enzymatic degradation, thereby improving the pharmacokinetic profile of a drug.

While specific structure-activity relationship (SAR) studies focusing on pivaloyl hydrazide derivatives were not prominently featured in the reviewed literature, the general principles of using sterically demanding groups to optimize drug candidates are widely recognized. The pivaloyl group can be strategically incorporated into a drug scaffold to fine-tune its steric and conformational properties, leading to improved potency, selectivity, and metabolic stability.

Experimental Protocols

Synthesis of Pivaloyl Hydrazide[1]

Materials:

-

Pivaloyl chloride (Trimethylacetyl chloride)

-

Hydrazine hydrate (35% aqueous solution)

-

Sodium hydroxide

-

Water

-

Toluene

-

Isopropyl ether

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermocouple is charged with 400 mL of water and 12.87 g (322 mmol) of sodium hydroxide. The mixture is stirred until all the sodium hydroxide has dissolved.

-

36.83 g (400 mmol) of a 35% aqueous solution of hydrazine is added in one portion.

-

The mixture is cooled to an internal temperature of -5 to 0 °C in an ice-water/acetone bath.

-

38.6 mL (320 mmol) of trimethylacetyl chloride is added dropwise over 40-60 minutes, maintaining the internal temperature between -5 and 0 °C.

-

The reaction mixture is transferred to a pear-shaped flask and concentrated by rotary evaporation to a volume of approximately 100 mL.

-

The resulting suspension, containing the bis-acylation byproduct, is filtered.

-

The filtrate is further concentrated to a volume of approximately 40 mL.

-

100 mL of toluene is added, and the solution is transferred to a flask equipped with a Dean-Stark apparatus.

-

The mixture is heated to distill the water-toluene azeotrope until a constant boiling point is reached.

-

The pot volume is reduced to approximately 40 mL, and the heterogeneous mixture is filtered to remove precipitated salts.

-

The filtrate is concentrated by rotary evaporation to yield the crude product as a colorless oil, which solidifies on standing.

-

The crude product is recrystallized from 100 mL of isopropyl ether to afford pivaloyl hydrazide (typically 50-55% yield).

Diastereoselective Radical Addition to a Pivaloyl-Protected Hydrazone[3]

Materials:

-

Pivaloyl-protected β-benzyloxy hydrazone (as a 1:1 diastereomeric mixture)

-

Isopropyl iodide

-

Manganese (0) powder

-

Indium(III) chloride (InCl₃)

-

2,2'-Bipyridine

-

Anhydrous acetonitrile

Procedure:

-

To a solution of the pivaloyl-protected β-benzyloxy hydrazone in anhydrous acetonitrile are added 2,2'-bipyridine, indium(III) chloride, and isopropyl iodide.

-

The mixture is stirred at a specified temperature (e.g., room temperature).

-

Manganese powder is added portionwise over a period of time.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by filtering through Celite and concentrating the filtrate.

-

The residue is purified by column chromatography to isolate the radical adduct.

-

The diastereomeric ratio of the product is determined by NMR spectroscopy. (In the cited example, the reaction yielded a single diastereomer).

Data Presentation

Table 1: Comparison of Mono- vs. Di-acylation in the Synthesis of Acyl Hydrazides [1]

| Acyl Chloride | Reaction Conditions | Product(s) | Yield of Mono-acyl Hydrazide | Observations |

| Pivaloyl Chloride | H₂O, NaOH, Hydrazine Hydrate | Pivaloyl Hydrazide and 1,2-Dipivaloylhydrazine | 50-55% (isolated) | Predominantly mono-acylation (4:1 ratio of mono- to di-acylated product in the crude mixture). Steric hindrance prevents significant di-acylation. |

| Cyclopropanecarboxylic Acid Chloride | H₂O, NaOH, Hydrazine Hydrate | Cyclopropanecarboxylic Acid Hydrazide | 64% | Effective mono-acylation for a less hindered acyl chloride. |

| Isobutyric Acid Chloride | H₂O, NaOH, Hydrazine Hydrate | Isobutyric Acid Hydrazide | 71% | Effective mono-acylation for a less hindered acyl chloride. |

| Cyclohexanecarboxylic Acid Chloride | H₂O, NaOH, Hydrazine Hydrate | Cyclohexanecarboxylic Acid Hydrazide and 1,2-Dicyclohexanoylhydrazine | 25% | Predominantly bis-acylhydrazide formation due to lower steric hindrance compared to pivaloyl chloride. |

Table 2: Diastereoselective Radical Addition to a Pivaloyl-Protected Hydrazone [3]

| Substrate | Radical Source | Reaction Conditions | Product | Yield | Diastereomeric Ratio (dr) |

| Pivaloyl-protected β-benzyloxy hydrazone (1:1 dr) | i-PrI | Mn(0), InCl₃, 2,2'-bipyridine, MeCN | Isopropyl adduct | 47% (90% based on conversion) | >95:5 (single diastereomer observed) |

Visualizations

Caption: Steric hindrance in pivaloyl hydrazide synthesis.

Caption: Facial shielding by the pivaloyl group in a hydrazone.

Caption: Workflow for diastereoselective radical addition.

Conclusion

The steric hindrance imparted by the pivaloyl group in pivaloyl hydrazide is a powerful and versatile tool in modern organic chemistry and drug discovery. From influencing its own synthesis to directing the stereochemical outcome of complex reactions and modulating biological activity, the bulky tert-butyl moiety exerts a profound and predictable influence. While a comprehensive quantitative comparison with other acyl hydrazides remains an area ripe for further investigation, the principles and examples outlined in this guide demonstrate the significant potential of pivaloyl hydrazide for researchers, scientists, and drug development professionals seeking to harness the power of steric control in their molecular designs. The continued exploration of pivaloyl hydrazide and its derivatives is certain to unveil new and innovative applications in the years to come.

References

Pivaloylhydrazine: A Technical Guide to its Physical Properties and Solubility for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the physical and chemical properties of pivaloylhydrazine, a compound of interest in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of its key characteristics, with a focus on its physical attributes and solubility in various solvents.

Core Physical and Chemical Properties

Pivaloylhydrazine, also known as 2,2-dimethylpropanehydrazide, is a crystalline solid at room temperature. A summary of its fundamental properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Molecular Weight | 116.16 g/mol | [1] |

| Appearance | White to off-white crystals | [1] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 95-110 °C at 1.0 mbar | [1] |

| CAS Number | 42826-42-6 | [1] |

Solubility Profile

Qualitative assessments indicate that pivaloylhydrazine is soluble in water and alcohols.[1] However, for the purposes of drug development and formulation, quantitative solubility data is paramount. The following table summarizes the known solubility characteristics. At present, specific quantitative data for pivaloylhydrazine in a range of common laboratory solvents is not widely published. The experimental protocol outlined in the subsequent section provides a standardized method for determining these values.

| Solvent | Solubility |

| Water | Soluble |

| Alcohols | Soluble |

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2] The following protocol is a standardized procedure that can be employed to quantitatively measure the solubility of pivaloylhydrazine in various solvents.

Objective: To determine the equilibrium solubility of pivaloylhydrazine in a selected solvent at a controlled temperature.

Materials:

-

Pivaloylhydrazine (solid)

-

Solvent of interest (e.g., water, ethanol, methanol, DMSO, acetone)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid pivaloylhydrazine to a series of vials. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a set period (e.g., 2 hours) to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of pivaloylhydrazine of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of pivaloylhydrazine in the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualizing Chemical Synthesis: A Representative Pathway

While specific signaling pathways for pivaloylhydrazine are not extensively documented in publicly available literature, a fundamental chemical process is its synthesis. The following diagram illustrates a general and common method for the synthesis of a hydrazide, such as pivaloylhydrazine, from an ester and hydrazine hydrate. This provides a logical workflow of a key chemical transformation.

Caption: Synthesis of a hydrazide via nucleophilic acyl substitution.

This guide serves as a foundational resource for professionals engaged in research and development involving pivaloylhydrazine. The provided data and protocols are intended to facilitate further investigation and application of this compound in various scientific endeavors.

References

The Biological Versatility of 2,2-Dimethylpropanoic Acid Hydrazide: A Technical Overview for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2-Dimethylpropanoic acid hydrazide, also known as pivalic acid hydrazide or pivaloyl hydrazide, is a versatile chemical intermediate. While direct and extensive studies on the biological activities of the core molecule are limited in publicly available research, its structural motif is a key component in a vast array of derivatives exhibiting significant pharmacological properties. Hydrazides and their condensation products, hydrazones, are privileged structures in medicinal chemistry, demonstrating a broad spectrum of bioactivities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides a comprehensive overview of the synthesis of 2,2-dimethylpropanoic acid hydrazide, summarizes the known biological activities of its derivatives, presents quantitative data for related compounds, and details relevant experimental protocols. This document aims to serve as a foundational resource for researchers exploring the potential of pivaloyl hydrazide scaffolds in drug discovery and development.

Introduction

Hydrazides (R-CONHNH₂) are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their synthetic accessibility and the diverse biological activities of their derivatives.[1][2] The presence of a reactive -NHNH₂ group allows for straightforward chemical modifications, most notably the formation of hydrazones through condensation with aldehydes and ketones.[3][4] The resulting acylhydrazone moiety (-CONH-N=CH-) is a key pharmacophore in numerous biologically active molecules.[5][6][7]

2,2-Dimethylpropanoic acid hydrazide, with its sterically bulky tert-butyl group, offers a unique scaffold for the design of novel therapeutic agents. This structural feature can influence the physicochemical properties, metabolic stability, and target-binding affinity of its derivatives. Although comprehensive biological screening data for the parent molecule is not widely reported, its role as a crucial building block in generating libraries of bioactive compounds is well-established.[4][8] This guide will delve into the known biological landscape of compounds derived from this hydrazide core.

Synthesis of 2,2-Dimethylpropanoic Acid Hydrazide

The synthesis of 2,2-dimethylpropanoic acid hydrazide is typically achieved through the reaction of a pivalic acid derivative with hydrazine. A common and efficient laboratory-scale synthesis involves the hydrazinolysis of an ester, such as ethyl pivalate, with hydrazine hydrate.[8]

Figure 1: General synthesis scheme for 2,2-dimethylpropanoic acid hydrazide.

Biological Activities of 2,2-Dimethylpropanoic Acid Hydrazide Derivatives

While specific biological data for 2,2-dimethylpropanoic acid hydrazide is scarce, the broader class of hydrazide-hydrazones has been extensively studied and shown to possess a wide array of pharmacological activities.[9][10][11]

Antimicrobial Activity

Hydrazide derivatives are well-documented as potent antimicrobial agents.[12] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. Derivatives of various hydrazides have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][14]

Anticancer Activity

A significant body of research highlights the anticancer potential of hydrazide-hydrazones.[15][16] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][3] The specific mechanisms can involve the inhibition of kinases, interaction with DNA, or the generation of reactive oxygen species.

Enzyme Inhibition

The hydrazide moiety is a feature in many enzyme inhibitors. For instance, derivatives have been shown to inhibit enzymes such as carbonic anhydrase, urease, and various kinases.[17][18] This inhibitory activity is often the basis for their therapeutic effects.

Quantitative Data on Hydrazide Derivatives

To provide a perspective on the potential potency of compounds derived from hydrazides, the following tables summarize quantitative biological data for various hydrazide-hydrazone derivatives reported in the literature. It is crucial to note that these are not derivatives of 2,2-dimethylpropanoic acid hydrazide but serve as examples of the biological activity achievable with this class of compounds.

Table 1: Antimicrobial Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Isonicotinic Acid Hydrazones | Staphylococcus aureus | 1.95 - 7.81 | [10] |

| Isonicotinic Acid Hydrazones | Gram-positive bacteria | 1.95 - 7.81 | [10] |

| Pyrimidine Hydrazone Derivative | E. coli | 12.5 | [10] |

| Pyrimidine Hydrazone Derivative | S. aureus | 6.25 | [10] |

| Nitrofurazone Analogues | Gram-positive bacteria | < 1 | [10] |

Table 2: Anticancer Activity of Selected Hydrazide-Hydrazone Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazolo-pyrimidinone Hydrazones | MCF-7 (Breast Cancer) | Varies | [3] |

| 2,4-Dihydroxybenzoic Acid Hydrazones | LN-229 (Glioblastoma) | 0.77 | [2] |

| 2,4-Dihydroxybenzoic Acid Hydrazones | HepG2 (Liver Cancer) | 7.81 | [2] |

| Copper(II)-Hydrazone Complex | MCF-7 (Breast Cancer) | 1.7 | [19] |

| Copper(II)-Hydrazone Complex | MDA-MB-231 (Breast Cancer) | 1.6 | [19] |

Table 3: Enzyme Inhibition by Selected Hydrazide-Hydrazone Derivatives

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Flurbiprofen Hydrazones | Urease | 18.92 | [17] |

| Pivaloyl-Fixed 1,3-Thiazole-2-imines | α-Glucosidase | 40.74 | [12] |

| Pivaloyl-Fixed 1,3-Thiazole-2-imines | α-Amylase | 35.15 | [12] |

| Pivaloyl-Fixed 1,3-Thiazole-2-imines | Urease | 26.18 | [12] |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for the evaluation of hydrazide derivatives.

General Synthesis of Hydrazide-Hydrazones

Figure 2: General workflow for the synthesis of hydrazone derivatives.

Procedure:

-

Dissolve equimolar amounts of 2,2-dimethylpropanoic acid hydrazide and the desired aldehyde or ketone in a suitable solvent such as ethanol or methanol.[4]

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for a period of 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography.[8]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

-

Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

In Vitro Anticancer Activity (MTT Assay)

Figure 4: Workflow for determining anticancer activity using the MTT assay.

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Signaling Pathways and Mechanisms

The diverse biological activities of hydrazide derivatives are a result of their interaction with various cellular targets and signaling pathways. For instance, in cancer, they might inhibit receptor tyrosine kinases like EGFR, leading to the downregulation of pro-survival pathways such as PI3K/Akt. In microorganisms, they could interfere with metabolic pathways essential for survival.

Figure 5: A potential signaling pathway inhibited by hydrazone derivatives in cancer.

Conclusion

2,2-Dimethylpropanoic acid hydrazide serves as a valuable and versatile starting material for the synthesis of a wide range of heterocyclic and acylhydrazone derivatives. While the biological profile of the parent molecule itself is not extensively characterized in the public domain, the vast body of literature on its derivatives strongly suggests that the pivaloyl hydrazide scaffold holds significant promise for the development of novel therapeutic agents. The steric hindrance provided by the tert-butyl group may confer advantageous properties in terms of metabolic stability and target selectivity. Further investigation into the direct biological activities of 2,2-dimethylpropanoic acid hydrazide and a systematic exploration of its derivatives are warranted to fully unlock the therapeutic potential of this chemical class. The methodologies and data presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]

- 2. mdpi.com [mdpi.com]

- 3. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Pivalic Acid Hydrazide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pivalic acid hydrazide, a stable and sterically hindered acylhydrazide, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the bulky tert-butyl group, impart distinct reactivity and often lead to high regioselectivity in various cyclization and condensation reactions. This guide provides a comprehensive overview of the utility of pivalic acid hydrazide in the synthesis of key heterocyclic scaffolds, presenting detailed experimental protocols, quantitative data, and visual representations of reaction workflows to aid researchers in leveraging this important synthetic intermediate.

Synthesis of Pivalic Acid Hydrazide

The efficient preparation of pivalic acid hydrazide is a prerequisite for its widespread application. Several methods have been reported for its synthesis, with the reaction of pivaloyl chloride with hydrazine hydrate in an aqueous medium being a common and scalable approach.

Experimental Protocol: Synthesis from Pivaloyl Chloride

A robust method for the preparation of pivalic acid hydrazide involves the controlled addition of pivaloyl chloride to a solution of hydrazine hydrate in water. This procedure has been successfully employed for multi-kilogram scale synthesis.[1]

Procedure:

-

A solution of 35% aqueous hydrazine (400 mmol) is prepared in water.

-

The mixture is cooled to an internal temperature of -5 to 0 °C using an ice-water/acetone bath.

-

Trimethylacetyl chloride (pivaloyl chloride, 320 mmol) is added dropwise over 40-60 minutes, maintaining the internal temperature between -5 and 0 °C.

-

Upon completion of the addition, the reaction mixture is concentrated by rotary evaporation.

-

The resulting suspension, containing the bis-acylhydrazide byproduct, is filtered.

-

The filtrate is further concentrated to yield pivalic acid hydrazide of >97% purity.

| Parameter | Value |

| Typical Yield | 55-75% |

| Purity | >97% |

| Scale | Applicable for up to 10 kg batches |

Table 1: Quantitative data for the synthesis of pivalic acid hydrazide from pivaloyl chloride.[1]

An alternative approach involves the reaction of pivalic acid with hydrazine in the presence of a catalytic amount of amorphous titanium dioxide, which can be generated in situ from titanium alkoxides like titanium tetra-isopropoxide.[2]

Applications in Heterocyclic Synthesis

Pivalic acid hydrazide serves as a key precursor for the synthesis of a variety of important heterocyclic compounds, including 1,3,4-oxadiazoles, pyrazoles, and pyrazolines. The tert-butyl group often plays a crucial role in directing the regiochemical outcome of these cyclization reactions.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles with a wide range of biological activities. A common and effective method for their synthesis is the cyclodehydration of 1,2-diacylhydrazines, which can be readily prepared from pivalic acid hydrazide and a carboxylic acid or its derivative.

dot

Caption: General workflow for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

This protocol outlines the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole from pivalic acid hydrazide and a generic carboxylic acid, proceeding through a stable diacylhydrazine intermediate.

Step 1: Synthesis of 1-Pivaloyl-2-acylhydrazine

-

To a solution of the desired carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF or CH2Cl2), a coupling agent such as EDCI (1.2 eq.) and HOBt (1.2 eq.) are added.

-

The mixture is stirred at room temperature for 15 minutes.

-

Pivalic acid hydrazide (1.1 eq.) is added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diacylhydrazine, which can be purified by recrystallization or column chromatography.

Step 2: Cyclodehydration to 1,3,4-Oxadiazole

-

The purified 1-pivaloyl-2-acylhydrazine (1.0 eq.) is dissolved in a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

-

The reaction mixture is heated to reflux for 2-6 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 2-tert-butyl-5-substituted-1,3,4-oxadiazole.

| Reagent/Condition | Specification | Typical Yield |

| Coupling Agent | EDCI/HOBt, DCC | 70-90% (Step 1) |

| Dehydrating Agent | POCl3, SOCl2 | 60-85% (Step 2) |

| Temperature | Room temperature (Step 1), Reflux (Step 2) | - |

| Reaction Time | 12-24 h (Step 1), 2-6 h (Step 2) | - |

Table 2: General reaction parameters for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Synthesis of Pyrazoles and Pyrazolones

Pyrazoles and their corresponding keto-derivatives, pyrazolones, are another important class of five-membered nitrogen-containing heterocycles with significant applications in medicinal chemistry. The Knorr pyrazole synthesis and related methodologies provide a straightforward route to these compounds from β-dicarbonyl compounds and hydrazines.

dot

Caption: Synthesis of N-pivaloyl pyrazoles from 1,3-diketones.

This protocol describes the condensation of pivalic acid hydrazide with a 1,3-diketone to yield an N-pivaloyl-substituted pyrazole.

Procedure:

-

To a solution of the 1,3-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, pivalic acid hydrazide (1.0 eq.) is added.

-

A catalytic amount of a protic acid (e.g., acetic acid, HCl) or a base (e.g., piperidine) can be added to facilitate the reaction.

-

The reaction mixture is heated to reflux for 4-12 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel or recrystallization to afford the pure N-pivaloyl pyrazole.

| Reagent/Condition | Specification | Typical Yield |

| Solvent | Ethanol, Acetic Acid | 65-88% |

| Catalyst | Acetic Acid, Piperidine | - |

| Temperature | Reflux | - |

| Reaction Time | 4-12 h | - |

Table 3: General reaction parameters for the synthesis of N-pivaloyl pyrazoles.

Synthesis of Pyrazolines from Chalcones

Pyrazolines, the partially saturated analogs of pyrazoles, are readily synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazines. This reaction often proceeds with high yields and can be carried out under mild conditions.

dot

Caption: Synthesis of N-pivaloyl pyrazolines from chalcones.

This protocol details the synthesis of N-pivaloyl pyrazolines from the reaction of pivalic acid hydrazide with a chalcone.

Procedure:

-

A mixture of the chalcone (1.0 eq.) and pivalic acid hydrazide (1.1 eq.) is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.

-

The reaction mixture is refluxed for 6-18 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

If no precipitate forms, the solvent is evaporated, and the residue is triturated with a non-polar solvent (e.g., hexane) to induce crystallization.

-

The crude product is washed with a cold solvent and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent/Condition | Specification | Typical Yield |

| Solvent | Ethanol, Glacial Acetic Acid | 75-95% |

| Temperature | Reflux | - |

| Reaction Time | 6-18 h | - |

Table 4: General reaction parameters for the synthesis of N-pivaloyl pyrazolines.

Role in Drug Discovery and Development

The heterocyclic scaffolds synthesized from pivalic acid hydrazide are of significant interest to the pharmaceutical industry. The tert-butyl group can modulate the pharmacokinetic properties of a molecule, such as its metabolic stability and lipophilicity.

-

1,3,4-Oxadiazoles are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Pyrazoles and Pyrazolones are core structures in many approved drugs, such as the anti-inflammatory agent celecoxib and the analgesic metamizole.

-

Pyrazolines have also shown promise as bioactive molecules, with reported activities including antimicrobial, antidepressant, and anticonvulsant effects.

The use of pivalic acid hydrazide as a building block allows for the systematic exploration of the chemical space around these privileged scaffolds, enabling the generation of novel drug candidates with potentially improved therapeutic profiles.

Conclusion

Pivalic acid hydrazide is a readily accessible and highly useful building block for the synthesis of a diverse array of heterocyclic compounds. Its sterically demanding tert-butyl group provides unique synthetic advantages, often leading to controlled regioselectivity and desirable physicochemical properties in the final products. The detailed protocols and reaction workflows presented in this guide are intended to facilitate the adoption of pivalic acid hydrazide in synthetic laboratories, particularly within the context of drug discovery and development, where the generation of novel, structurally diverse small molecules is of paramount importance.

References

Pivaloyl Hydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Pivaloyl hydrazide, a simple yet structurally significant organic molecule, has emerged as a valuable building block in the field of medicinal chemistry. Its unique combination of a reactive hydrazide functional group and a bulky, lipophilic tert-butyl (pivaloyl) moiety makes it an attractive starting point for the synthesis of diverse compound libraries with a wide spectrum of biological activities. This technical guide explores the synthesis, derivatization, and potential therapeutic applications of pivaloyl hydrazide, providing researchers with a comprehensive overview of its utility in drug design and development.

The Pivaloyl Hydrazide Core: Synthesis and Reactivity

Pivaloyl hydrazide is typically synthesized through the reaction of a pivaloyl precursor, such as pivaloyl chloride or pivalic acid, with hydrazine.[1][2] The presence of the nucleophilic terminal nitrogen atom in the hydrazide group (-CONHNH₂) makes it a versatile handle for a variety of chemical transformations. The most common application is its role as a synthon for creating more complex molecular architectures.[3][4]

The general workflow for utilizing pivaloyl hydrazide in drug discovery involves its initial synthesis followed by derivatization to generate a library of compounds for biological screening.

References

Conformational Analysis of 2,2-Dimethylpropionic Acid Hydrazide: A Technical Guide

Disclaimer: As of the latest literature search, a detailed experimental or computational conformational analysis specifically for 2,2-dimethylpropionic acid hydrazide (also known as pivalic acid hydrazide) is not publicly available. Therefore, this guide will present the principles and methodologies of hydrazide conformational analysis using acethydrazide as a representative analogue. The techniques and principles described herein are directly applicable to the study of this compound.

Introduction

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond adjacent to a carbonyl group. Their conformational flexibility, primarily arising from rotation around the C-N and N-N single bonds, plays a crucial role in determining their chemical reactivity, biological activity, and physical properties. Understanding the preferred spatial arrangements and the energy barriers between different conformers is fundamental for researchers in drug development and materials science.

The conformational landscape of a hydrazide is influenced by a combination of steric and electronic effects. In the case of this compound, the bulky tert-butyl group is expected to impose significant steric constraints, thereby heavily influencing the conformational equilibrium.[1]

This technical guide provides an in-depth overview of the conformational analysis of hydrazides, using acethydrazide as a case study. It details the experimental and computational methodologies employed to elucidate the conformational preferences and summarizes the key structural parameters.

Key Rotatable Bonds and Potential Conformers

The conformational isomerism in hydrazides like acethydrazide and this compound is primarily determined by the rotation around two key single bonds:

-

The C-N bond (amide bond): Rotation around this bond is restricted due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This leads to distinct syn and anti conformations.

-

The N-N bond: Rotation around this bond determines the relative orientation of the amino group.

For acethydrazide, computational studies have predicted that the most stable conformation is the trans-syn form, where the N-H bond is trans to the C=O bond, and the NH2 group is syn to the C-N bond.[2]

Experimental Protocols for Conformational Analysis

X-ray Crystallography

X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles, offering a definitive picture of the preferred conformation in the crystalline phase.

Experimental Protocol for Acethydrazide Crystal Structure Determination:

-

Synthesis and Crystallization: Acethydrazide is synthesized from ethyl acetate and 85% hydrazine.[1] Suitable single crystals for X-ray diffraction are obtained by cooling the reaction solution from 353 K to 293 K overnight.[1]

-

Data Collection: A single crystal of suitable size (e.g., 0.20 mm x 0.15 mm x 0.10 mm) is mounted on a diffractometer.[1] Data is collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα radiation).[1]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms on methyl groups are typically placed in geometrically calculated positions.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) can provide information about the time-averaged conformation and the dynamics of conformational exchange.

General Experimental Protocol for NMR-based Conformational Analysis:

-

Sample Preparation: A solution of the hydrazide is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, and 2D correlation experiments like COSY, HSQC, and HMBC. For dynamic studies, temperature-dependent NMR experiments can be conducted.

-

Data Analysis: The analysis of chemical shifts and coupling constants, particularly ³J coupling constants, can provide information about dihedral angles through the Karplus equation. NOE data can reveal through-space proximities between protons, helping to define the overall molecular conformation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy can be used to identify the presence of different conformers in a sample, as different spatial arrangements will give rise to distinct vibrational modes.

General Experimental Protocol for Vibrational Spectroscopy:

-

Sample Preparation: Spectra can be recorded for the compound in the solid state (e.g., as a KBr pellet) or in solution using various solvents.

-

Data Acquisition: IR and Raman spectra are recorded over a specific range of wavenumbers.

-

Data Analysis: The positions and intensities of the vibrational bands are analyzed and can be compared with theoretical calculations for different conformers to aid in their identification.

Computational Conformational Analysis

Computational chemistry provides a powerful tool to complement experimental studies. Quantum mechanical calculations can be used to determine the geometries and relative energies of different conformers and the energy barriers for their interconversion.

Computational Protocol for Acethydrazide Conformational Analysis:

-

Potential Energy Surface (PES) Scan: The potential energy surface is scanned by systematically rotating the key dihedral angles (around the C-N and N-N bonds). This is typically done using a lower level of theory to identify all possible minima.

-

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory (e.g., using Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) with a suitable basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Calculations: The relative energies of the conformers and the transition state energies for their interconversion are calculated to determine the rotational barriers. For acethydrazide, the C-N rotational barrier has been calculated to be approximately 26 kcal/mol.[2]

Data Presentation

The following tables summarize the crystallographic data and key structural parameters for acethydrazide, which serve as a model for understanding the conformational properties of simple hydrazides.

Table 1: Crystal Data and Structure Refinement for Acethydrazide [1]

| Parameter | Value |

| Empirical Formula | C₂H₆N₂O |

| Formula Weight | 74.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5636 (7) |

| b (Å) | 8.7642 (6) |

| c (Å) | 10.4282 (7) |

| β (°) | 110.886 (1) |

| Volume (ų) | 816.63 (10) |

| Z | 8 |

| Temperature (K) | 298 |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Acethydrazide (from X-ray Crystallography)

| Bond/Angle | Molecule 1 | Molecule 2 |

| O1-C1 | 1.234 (2) | 1.231 (2) |

| N1-N2 | 1.417 (2) | 1.419 (2) |

| N1-C1 | 1.330 (2) | 1.332 (2) |

| C1-C2 | 1.498 (2) | 1.497 (2) |

| N2-N1-C1 | 120.08 (14) | 119.74 (14) |

| O1-C1-N1 | 122.38 (16) | 122.61 (16) |

| O1-C1-C2 | 121.36 (16) | 121.22 (16) |

| N1-C1-C2 | 116.25 (15) | 116.16 (15) |

Note: Data extracted from the supplementary information of the cited crystal structure. The asymmetric unit contains two independent molecules.

Visualizations

The following diagrams illustrate the key concepts and workflows involved in the conformational analysis of hydrazides.

Figure 1: Conformational isomerism around the C-N bond in hydrazides.

Figure 2: Integrated workflow for conformational analysis.

Conclusion

References

Keto-enol tautomerism in hydrazide derivatives

An In-Depth Technical Guide to Keto-Enol Tautomerism in Hydrazide Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazide derivatives are a cornerstone in medicinal chemistry and drug development, valued for their wide spectrum of biological activities.[1] A critical, yet often nuanced, aspect of their chemical behavior is the existence of tautomeric equilibria, primarily the keto-enol (or amido-iminol) tautomerism. This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers in equilibrium. The position of this equilibrium can profoundly impact a molecule's physicochemical properties, including its solubility, polarity, and, most importantly, its interaction with biological targets.[2] Understanding and controlling this tautomerism is therefore a crucial aspect of rational drug design. This technical guide provides a comprehensive overview of the core principles of keto-enol tautomerism in hydrazide derivatives, detailed experimental and computational protocols for its investigation, and a summary of quantitative data to aid in research and development.

The Core Principle: Keto-Enol Tautomeric Equilibrium

Hydrazides, characterized by the -C(=O)NHNH₂ functional group, can undergo a prototropic shift to form their enol (or more accurately, iminol or hydrazonol) tautomer, which contains a -C(OH)=NNH₂ moiety. This equilibrium is dynamic, and the two forms, keto and enol, are distinct chemical species with different structures and properties. While the keto form is often predominant in the solid state, the two tautomers can coexist in significant proportions in solution, with the equilibrium position being sensitive to various factors.[3]

The general equilibrium is depicted below. The keto form is technically an "amide," and the enol form is an "iminol."

Factors that influence the position of this equilibrium include:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon can stabilize the enol form by increasing the acidity of the N-H proton.

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Polar protic solvents can form hydrogen bonds with both tautomers, often stabilizing the more polar keto form.[4] Conversely, non-polar solvents may favor the enol form if it can be stabilized by intramolecular hydrogen bonding.

-

pH: The acidity or basicity of the medium can catalyze the interconversion and shift the equilibrium.[5]

-

Temperature: Changes in temperature can alter the equilibrium constant (Keq) according to thermodynamic principles.[6]

Biological and Pharmacological Significance

The tautomeric state of a hydrazide-based drug candidate is not a trivial academic detail; it is fundamental to its biological activity. The distinct three-dimensional structures and hydrogen bonding capabilities of the keto and enol forms mean they will interact differently with enzyme active sites or cellular receptors.[2]

For instance, one tautomer may possess the ideal geometry and set of hydrogen bond donors/acceptors to fit snugly into a target protein's binding pocket, while the other may not. The enol form, with its hydroxyl group, can act as a hydrogen bond donor, a feature absent in the keto form's carbonyl group, which is only a hydrogen bond acceptor. This can be the determining factor for a drug's efficacy. Consequently, a compound that exists primarily in an inactive tautomeric form under physiological conditions may exhibit poor potency, regardless of the inherent activity of its minor, active tautomer.

Quantitative Data Summary

The equilibrium between tautomers can be described quantitatively by the equilibrium constant, KT = [enol]/[keto]. The relative stability is often discussed in terms of Gibbs free energy (ΔG), where a lower energy indicates a more stable tautomer.

Table 1: Calculated Relative Energies (ΔE) and Dipole Moments for Maleic Hydrazide Tautomers. (Data sourced from computational studies. ΔE is the energy relative to the most stable tautomer, MH2.)[7]

| Tautomer | Phase | ΔE (kcal/mol) | Dipole Moment (Debye) |

| MH1 | Gas | 39.18 | 4.31 |

| Water | 31.93 | 6.45 | |

| MH2 | Gas | 0.00 | 3.59 |

| Water | 0.00 | 5.25 | |

| MH3 | Gas | 21.08 | 3.76 |

| Water | 33.28 | 5.90 | |

| MH4 | Gas | 12.33 | 0.37 |

| Water | 28.16 | 0.49 | |

| MH5 | Gas | 2.17 | 3.66 |

| Water | 3.76 | 5.48 |

Table 2: Experimental Tautomerization Constants (KT = [Hydrazone]/[Azo]) for 1-Phenylazo-2-naphthol Derivatives. (Data from 13C NMR measurements, analogous to keto/enol in hydrazides.)[8]

| Substituent (R) | Solvent (CDCl₃) | Solvent (CD₃CN) | Solvent (CCl₄) |

| H | 2.587 | 2.188 | 1.692 |

| NO₂ | Only Hydrazone | Only Hydrazone | 19.755 |

| OEt | 0.734 | 0.813 | 0.490 |

| NMe₂ | 0.382 | 0.236 | 0.248 |

Experimental and Computational Protocols

Investigating tautomerism requires a combination of spectroscopic and computational techniques.

Experimental Protocol: NMR Spectroscopy for Keq Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for quantitatively assessing tautomeric equilibria in solution, as the interconversion is often slow on the NMR timescale, allowing distinct signals for each tautomer to be observed.[9]

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of a hydrazide derivative.

Materials:

-

Hydrazide sample

-

High-purity deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the hydrazide derivative and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure complete dissolution.

-

Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum at a constant, known temperature (e.g., 298 K).

-

Ensure the spectral width is sufficient to capture all signals, including potentially downfield-shifted enolic -OH or amide -NH protons (e.g., 0-16 ppm).

-

Optimize acquisition parameters (e.g., number of scans) to achieve a high signal-to-noise ratio.

-

-

Data Processing:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

-

Peak Assignment and Integration:

-

Identify and assign distinct peaks corresponding to the keto and enol tautomers. Protons alpha to the carbonyl in the keto form often appear at a different chemical shift than the vinylic proton in the enol form.[6] The enolic -OH proton, if observable, is typically a broad singlet at a downfield chemical shift.

-

Carefully integrate at least one well-resolved, non-overlapping peak for each tautomer. For accuracy, choose signals corresponding to the same number of protons (e.g., a methyl group present in both forms) or apply a correction factor if the number of protons differs.[9]

-

-

Calculation of Keq:

-

The equilibrium constant is calculated as the ratio of the integrated areas.

-

Keq = [Integral Area of Enol Peak] / [Integral Area of Keto Peak]

-

If protons with different counts are used (e.g., enol vinyl -CH, 1H vs. keto α-CH₂, 2H), normalize the integrals: Keq = (Integralenol / #Henol) / (Integralketo / #Hketo).[6]

-

-

Solvent and Temperature Studies (Optional): Repeat steps 1-5 using different solvents to investigate solvent effects. Acquire spectra at various temperatures to construct a van't Hoff plot and determine the thermodynamic parameters (ΔH°, ΔS°) of the equilibrium.[6]

Experimental Protocol: UV-Vis Spectroscopy

UV-Vis spectroscopy is used to qualitatively observe tautomerism by monitoring shifts in the maximum absorption wavelength (λmax) in response to environmental changes. The keto and enol forms, having different chromophoric systems, will absorb light at different wavelengths.[10]

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of the hydrazide in a solvent in which it is highly soluble (e.g., DMSO or acetonitrile).

-

Sample Preparation: Prepare a series of dilute solutions (~10⁻⁵ M) in different solvents of varying polarity (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-600 nm).

-

Analysis: Compare the spectra. A significant shift in λmax or the appearance of a new absorption band when moving from non-polar to polar solvents is indicative of a shift in the tautomeric equilibrium.[11] This method is particularly useful for identifying the predominant tautomer in a given solvent system.[12]

Protocol: Computational Investigation using DFT

Density Functional Theory (DFT) is a powerful computational tool for predicting the relative stabilities of tautomers and rationalizing experimental findings.

Objective: To calculate the relative energies of keto and enol tautomers in the gas phase and in solution.

Methodology:

-

Structure Building: Build the 3D structures of both the keto and enol tautomers using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p) is a common choice).[13] This should be done first for the gas phase.

-

Confirm that the optimizations have converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies should be present).

-

-

Solvent Modeling: To simulate solution-phase behavior, re-optimize the structures incorporating a solvent model. The Polarizable Continuum Model (PCM) is widely used for this purpose.[7] Perform separate optimizations for each solvent of interest.

-

Energy Calculation and Analysis:

-

Extract the final electronic energies (including zero-point vibrational energy correction) for each optimized tautomer in each phase (gas and solvents).

-

Calculate the relative energy (ΔE) or Gibbs free energy (ΔG) between the tautomers (ΔE = Eenol - Eketo). A negative value indicates that the enol form is more stable.

-

These energy differences can be used to predict the equilibrium constant via the equation ΔG = -RTln(Keq).[14]

-

Conclusion

The keto-enol tautomerism of hydrazide derivatives is a critical equilibrium that dictates their chemical and biological properties. For professionals in drug discovery and development, a thorough understanding of this phenomenon is indispensable. The choice of substituents and the intended physiological environment can shift the tautomeric balance, potentially turning an active compound into an inactive one, or vice versa. By employing a synergistic approach that combines quantitative NMR spectroscopy, qualitative UV-Vis analysis, and predictive DFT calculations, researchers can effectively characterize, understand, and ultimately engineer the tautomeric behavior of hydrazide derivatives to optimize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. cores.research.asu.edu [cores.research.asu.edu]

- 7. A Theoretical Survey of Solvation Effects on Tautomerism Stability of Maleic Hydrazide : Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 11. cris.unibo.it [cris.unibo.it]

- 12. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of the tert-Butyl Group in Pivaloyl Hydrazide Reactivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pivaloyl hydrazide moiety is a valuable building block in synthetic chemistry and drug discovery. Its chemical behavior is profoundly influenced by the presence of the tert-butyl group. This technical guide elucidates the multifaceted role of this sterically demanding substituent, focusing on its impact on the synthesis, reactivity, conformational stability, and metabolic profile of pivaloyl hydrazide and its derivatives. Through a detailed analysis of steric hindrance, electronic effects, and conformational rigidity, this paper provides a comprehensive understanding of how the tert-butyl group can be strategically leveraged in molecular design and synthesis.

Introduction to Pivaloyl Hydrazide and the Significance of the tert-Butyl Group